molecular formula C12H23NO2S B2920094 N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)pivalamide CAS No. 2034355-37-6

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)pivalamide

Cat. No. B2920094
CAS RN: 2034355-37-6
M. Wt: 245.38
InChI Key: VKVNAWZXIOVNIE-UHFFFAOYSA-N
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Description

The compound “N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)pivalamide” is a complex organic molecule. It contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered ring structure containing five carbon atoms and one oxygen atom . This group is attached to an ethyl group via a sulfur atom, forming a thioether linkage. The other end of the ethyl group is attached to a pivalamide group, which consists of a carbonyl group (C=O) and an amide group (NH2) attached to a tertiary carbon .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydropyran ring and the pivalamide group would likely contribute significantly to the compound’s overall shape and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The tetrahydropyran ring, the thioether linkage, and the pivalamide group could all potentially participate in chemical reactions .

Scientific Research Applications

Highly Beta-Selective O-Glucosidation

The compound has shown utility in the synthesis of beta-selective O-glucosidations, attributed to its ability to induce selectivity due to the restricted twist-boat conformation of the pyranose ring. This selectivity is crucial for the synthesis of specific glucosides, which are valuable in numerous chemical and pharmaceutical applications. The process demonstrates the compound's role in facilitating specific reactions that are otherwise challenging to control, marking its significance in synthetic organic chemistry (Okada et al., 2007).

Inhibition of Ethylene Biosynthesis

In agricultural research, derivatives of the compound have been identified as inhibitors of ethylene biosynthesis. Ethylene is a critical phytohormone involved in the ripening of fruits and the senescence of flowers, affecting their shelf life. The ability to inhibit ethylene biosynthesis can significantly reduce post-harvest losses, showcasing the compound's potential in enhancing food preservation and storage (Sun et al., 2017).

Antimycobacterial Activity

The compound's derivatives have been explored for their antimycobacterial activity, particularly against Mycobacterium tuberculosis. This application is crucial in the search for new therapeutic agents against tuberculosis, highlighting the compound's potential in contributing to novel treatments for infectious diseases. The study of such derivatives can lead to the development of new drugs with improved efficacy and reduced resistance (Gezginci et al., 1998).

Synthesis and Chemical Reactivity

The compound and its derivatives have been used to study variations in the site of lithiation, which is pivotal in synthetic chemistry for introducing functional groups into molecules. Understanding the lithiation process is essential for developing new synthetic routes and for the functionalization of molecules, which has broad implications in medicinal chemistry and material science. This research highlights the compound's versatility and its role in advancing synthetic methodologies (Smith et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust hazard. If it’s a liquid, it could pose a spill hazard. Its reactivity could also make it potentially hazardous .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research could involve testing its efficacy and safety in animal models and eventually in human clinical trials .

properties

IUPAC Name

2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S/c1-12(2,3)11(14)13-6-9-16-10-4-7-15-8-5-10/h10H,4-9H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVNAWZXIOVNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCSC1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)pivalamide

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